![molecular formula C7H4ClN3 B597306 7-Chloropyrido[2,3-b]pyrazine CAS No. 116081-22-2](/img/structure/B597306.png)

7-Chloropyrido[2,3-b]pyrazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

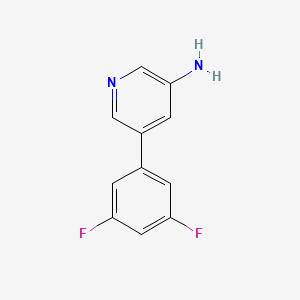

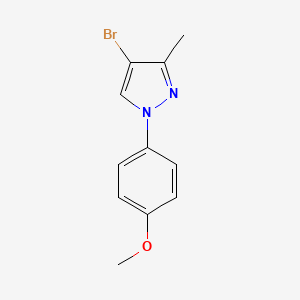

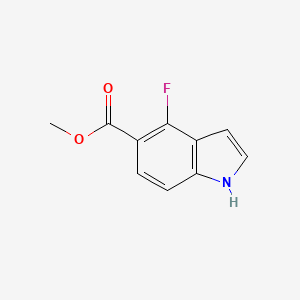

7-Chloropyrido[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound . It has a molecular weight of 165.58 .

Synthesis Analysis

Pyrrolopyrazine derivatives, which include 7-Chloropyrido[2,3-b]pyrazine, have been synthesized through various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . A multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives has also been reported .Molecular Structure Analysis

The molecular structure of 7-Chloropyrido[2,3-b]pyrazine consists of a six-membered aromatic structure bearing two nitrogen atoms, arranged in a 1,4-orientation embedded within a carbon framework .Physical And Chemical Properties Analysis

7-Chloropyrido[2,3-b]pyrazine has a molecular weight of 165.58 g/mol . Its physical and chemical properties have been analyzed using density functional theory (DFT) computations .Aplicaciones Científicas De Investigación

Organic Optoelectronic Materials : Pyrazine is a crucial molecular scaffold in organic optoelectronic materials. Efficient methods for synthesizing dipyrrolopyrazine and pyrrolothieno-pyrazine derivatives have been developed, indicating that 1,7-derivatives of pyrrolopyrazine could be promising for optoelectronic applications due to their favorable optical and thermal properties (Meti, Lee, Yang, & Gong, 2017).

Antitumor Agents : Novel pyrido[2,3-b]pyrazines have been synthesized as potential antitumor agents, particularly for tumors resistant to erlotinib. These compounds have shown efficacy in both erlotinib-sensitive and erlotinib-resistant cell lines, making them promising drug candidates for non-small cell lung cancer with EGFR T790M mutation (Kékesi et al., 2013).

Glycine Antagonists : 2,3-Dihydro-6,7-dichloro-pyrido[2,3-b]pyrazine-8-oxide has been identified as a selective glycine antagonist with in vivo activity, which could be useful for evaluating the effectiveness of glycine antagonists (Micheli et al., 1997).

Antibacterial Properties : Some pyrido[2,3-b]pyrazine derivatives have demonstrated strong antibacterial activities, making them potential candidates for antibacterial applications (Miyazawa, Takabatake, & Hasegawa, 1997).

Kinase Inhibitors : Certain pyrrolo[2,3-b]pyrazine derivatives have shown significant antiproliferative activity and have been identified as promising protein kinase inhibitors. This suggests their potential in cancer therapy (Dubinina et al., 2006).

Direcciones Futuras

Pyrrolopyrazine derivatives, including 7-Chloropyrido[2,3-b]pyrazine, have shown a wide range of biological activities and are considered attractive scaffolds for drug discovery research . They have potential applications in nonlinear optical (NLO) technological applications and electrochemical sensing of DNA .

Propiedades

IUPAC Name |

7-chloropyrido[2,3-b]pyrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3/c8-5-3-6-7(11-4-5)10-2-1-9-6/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWUQOCVKIUJEEA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=N1)C=C(C=N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50717217 |

Source

|

| Record name | 7-Chloropyrido[2,3-b]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50717217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloropyrido[2,3-b]pyrazine | |

CAS RN |

116081-22-2 |

Source

|

| Record name | 7-Chloropyrido[2,3-b]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50717217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 5-bromo-3-cyano-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B597232.png)

![4-[3-(Benzyloxy)phenyl]-2-chlorobenzonitrile](/img/structure/B597241.png)

![(R)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride](/img/structure/B597243.png)